Methyl ricinoleate, derived from castor oil, is a potential biodiesel fuel additive due to its unique chemical structure. Research suggests it can enhance the performance of environmentally friendly fuels in several ways [].
Beyond its use as a fuel additive, methyl ricinoleate holds promise as a renewable source for producing various bio-based chemicals.
Researchers are also investigating the potential of methyl ricinoleate in other areas:
Methyl ricinoleate is a clear, viscous liquid at room temperature []. It is synthesized from castor oil, a triglyceride oil rich in ricinoleic acid, through a transesterification reaction with methanol []. Castor oil is obtained from the castor plant (Ricinus communis L.), a flowering shrub native to tropical Africa [].
The methyl ricinoleate molecule has a long, linear hydrocarbon chain with a terminal methyl ester group (CH3COO) and a hydroxyl group (OH) located on the 12th carbon atom from the ester end. This hydroxyl group and the cis-double bond between the 9th and 10th carbon atoms are the key functional groups in the molecule []. The presence of the hydroxyl group makes it a hydroxylated FAME, with properties distinct from saturated FAMEs [].
Synthesis:
As mentioned earlier, methyl ricinoleate is produced through the transesterification of castor oil with methanol []. The reaction can be represented by the following general equation for triglycerides and methanol:
Triglyceride + 3 CH3OH -> 3 FAME + Glycerol []